molecular formula C11H15NO B13991217 1-((Benzylamino)methyl)cyclopropan-1-OL

1-((Benzylamino)methyl)cyclopropan-1-OL

Cat. No.: B13991217
M. Wt: 177.24 g/mol
InChI Key: OYUFUGCQQNXJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzylamino)methyl)cyclopropan-1-OL is a chemical compound with the molecular formula C11H15NO It features a cyclopropane ring substituted with a benzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzylamino)methyl)cyclopropan-1-OL typically involves the reaction of benzylamine with cyclopropanone or its derivatives. One common method is the nucleophilic addition of benzylamine to cyclopropanone, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((Benzylamino)methyl)cyclopropan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while substitution reactions can produce a variety of benzylamino derivatives .

Scientific Research Applications

1-((Benzylamino)methyl)cyclopropan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Benzylamino)methyl)cyclopropan-1-OL involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((Benzylamino)methyl)cyclohexan-1-OL
  • 1-((Benzylamino)methyl)cyclopentan-1-OL

Uniqueness

1-((Benzylamino)methyl)cyclopropan-1-OL is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to its cyclohexane and cyclopentane analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(benzylamino)methyl]cyclopropan-1-ol

InChI

InChI=1S/C11H15NO/c13-11(6-7-11)9-12-8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

OYUFUGCQQNXJLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.